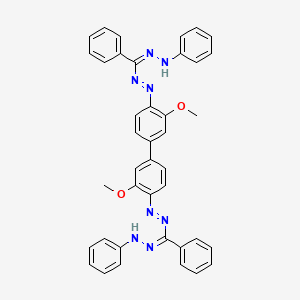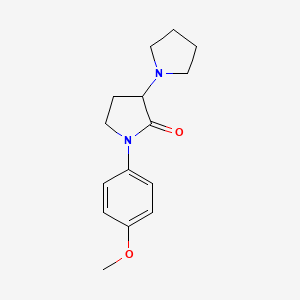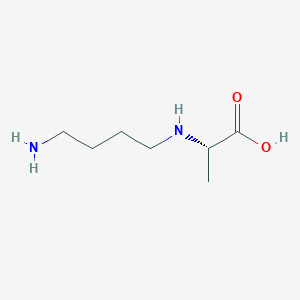
N-(4-Aminobutyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminobutyl)-L-alanine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the fourth carbon of a butyl chain, which is further connected to the alanine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobutyl)-L-alanine typically involves the reaction of L-alanine with 1,4-diaminobutane. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of protecting groups to safeguard the amino functionalities during the reaction, followed by deprotection to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-(4-Aminobutyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: N-(4-Aminobutyl)-L-alanine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein engineering. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: this compound has potential therapeutic applications, particularly in the development of novel drugs targeting specific biochemical pathways. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(4-Aminobutyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting the physiological functions of the organism.
相似化合物的比较
- N-(4-Aminobutyl)acetamide
- N-(4-Aminobutyl)guanidine
- N-(4-Aminobutyl)pyrrolinium ion
Comparison: N-(4-Aminobutyl)-L-alanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and interaction profiles with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
90159-85-6 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
(2S)-2-(4-aminobutylamino)propanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-6(7(10)11)9-5-3-2-4-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI 键 |
RDVJKDVYCKDFLF-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C(=O)O)NCCCCN |
规范 SMILES |
CC(C(=O)O)NCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)


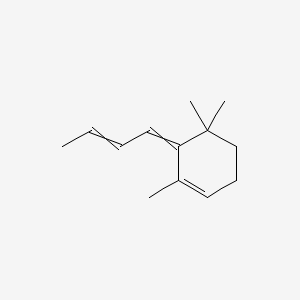
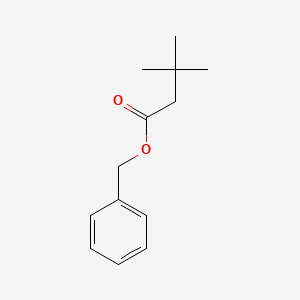
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)

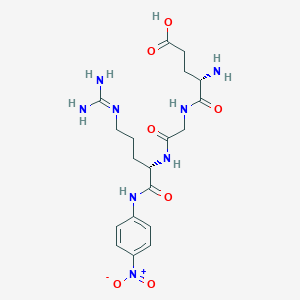
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
